molecular formula C14H14N4O4 B2505719 6-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1903469-67-9

6-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2505719
CAS RN: 1903469-67-9
M. Wt: 302.29
InChI Key: OPJIKCIFBZPUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives involves treatment of chloro-substituted uracils with ethyl 2-mercaptoacetate in the presence of a base, followed by electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration . Similarly, pyrano[3,2-e]pyrimidine-2,4-diones can be synthesized through a regioselective thermal sigmatropic rearrangement . These methods highlight the complexity and the regioselective nature of pyrimidine synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized with various substituents. The structure of these compounds is often confirmed using spectral analysis, including IR, NMR, and HRMS . The molecular structure is crucial as it can influence the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including sigmatropic rearrangements, cyclocondensations, and reactions with amines. For example, pyrano[3,2-d]pyrimidine-2,4(1H)-diones and furo[3,2-d]pyrimidine-2,4(1H)-diones are synthesized from uracils through thermal sigmatropic rearrangement . Additionally, the formation of a salt-type adduct between a pyrimidine derivative and piperidine involves the formation of multiple hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, permeability, and clearance values, can vary significantly depending on their structural diversity. These properties are important for determining the compound's biopharmaceutical profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics . For example, the solubility in fasted state simulated intestinal fluid can range from micromolar to millimolar concentrations, and the permeability coefficients can vary widely, affecting the compound's bioavailability .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for developing compounds aimed at treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This feature, known as “pseudorotation,” is crucial for designing new compounds with various biological profiles. Pyrrolidine derivatives, including pyrrolizines and prolinol, have been investigated for their target selectivity and biological activity, emphasizing the role of stereochemistry in drug efficacy and binding specificity to proteins (Li Petri et al., 2021).

Pyrimidine in Biological Applications

Pyrimidine derivatives play a significant role in organic chemistry and medicine due to their presence in DNA and RNA bases, showing a wide range of pharmacological effects such as antibacterial, antiviral, and anti-inflammatory properties. Recent studies have highlighted developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives, showcasing their potential as anti-inflammatory agents. These compounds exhibit potent effects by inhibiting the expression and activities of key inflammatory mediators, suggesting a promising avenue for developing novel anti-inflammatory drugs with minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

6-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-11-7-10(16-14(21)17-11)13(20)18-6-4-9(8-18)22-12-3-1-2-5-15-12/h1-3,5,7,9H,4,6,8H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJIKCIFBZPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.